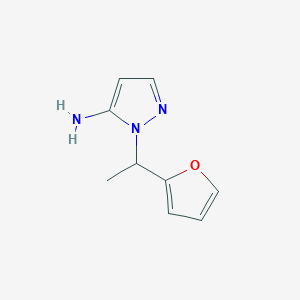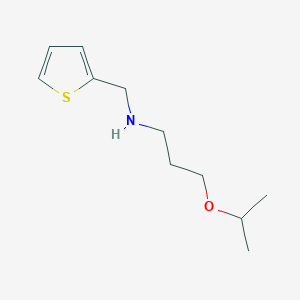![molecular formula C10H18N2O B1306498 N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine CAS No. 842971-89-5](/img/structure/B1306498.png)
N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine involves the addition alkylation reaction, which is a common method used in the formation of amines. In a related study, 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine was synthesized through the addition alkylation of diethyl triamine with epoxyethane. This process resulted in a yield of 61% and a high purity level of 99%, indicating the efficiency of the synthesis method for producing amines with similar structures .
Molecular Structure Analysis
The molecular structure of amines similar to N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine is typically confirmed through spectral characterization. This involves using techniques such as NMR, IR, or mass spectrometry to determine the structure of the synthesized compound. In the case of the related compound 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine, spectral characterization was used to confirm the structure, ensuring that the desired compound was obtained .
Chemical Reactions Analysis
Compounds within the class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, which are structurally related to N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine, have been evaluated for their binding affinity at the sigma receptor. The study of these compounds' chemical reactions with the receptor has revealed that certain structural modifications can lead to superpotent sigma ligands with subnanomolar affinity. For example, the compound N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine exhibited a Ki of 0.34 nM, indicating a strong interaction with the sigma receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of amines like N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine are crucial for their potential applications, especially in the development of therapeutic agents. The related study on N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines has shown that these compounds possess high efficacy for the sigma receptor, which is significant for their biological activity. The relative chemical simplicity and ease of synthesis of these compounds, along with their high degree of selectivity, make them promising candidates for further research into the functional role of sigma receptors and the development of novel therapeutic agents .
Scientific Research Applications
Synthesis of Furoylethylamines
A method was developed for the synthesis of previously unknown furylethylamines, including 1-(3-furyl)ethylamine and [1-(3-furyl)ethyl]-N-methylamine. These compounds were synthesized through the conversion of 3-furylcarbaldehyde to 3-cyanofuran and then to 3-acetylfuran. The reduction of the oxime or methylimine of 3-acetylfuran leads to the corresponding 3-substituted furylethylamines, which could potentially include N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine derivatives (Shevchenko, 2013).
Enantioselective Synthesis for Chiral Building Blocks
The enantioselective synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol was achieved using selective conversion and enantioselective reduction. This process is significant as it provides a flexible building block for the preparation of compounds like serine and azasugars, demonstrating the versatility of furyl-ethylamine derivatives in synthesizing chiral molecules (Demir et al., 2003).
Reactivity and Transformations
N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides underwent acid-catalyzed transformations with furan ring opening. This process led to derivatives of a new fused heterocyclic system, demonstrating the chemical reactivity and potential for creating novel compounds with furyl-ethylamine structures (Stroganova, Vasilin, & Krapivin, 2016).
Organocatalytic Applications
Diethylamine, a compound structurally related to N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine, was shown to be an efficient organocatalyst in the diastereoselective synthesis of medicinally relevant 2-amino-4H-chromenes. This highlights the potential utility of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine and its derivatives in catalysis and synthesis of bioactive compounds (Kulkarni et al., 2013).
properties
IUPAC Name |
N,N-diethyl-1-(furan-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-12(4-2)9(8-11)10-6-5-7-13-10/h5-7,9H,3-4,8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBTZZUXZNNSTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390182 |
Source


|
| Record name | N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine | |
CAS RN |
842971-89-5 |
Source


|
| Record name | N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


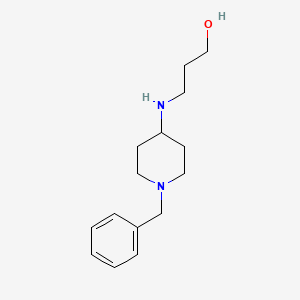
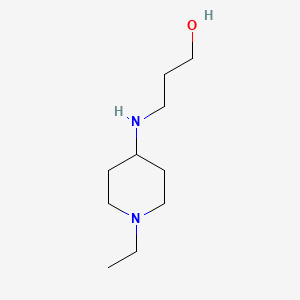
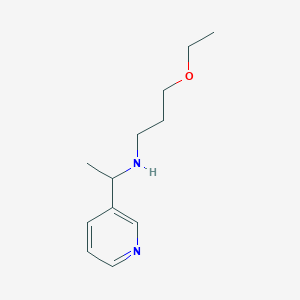

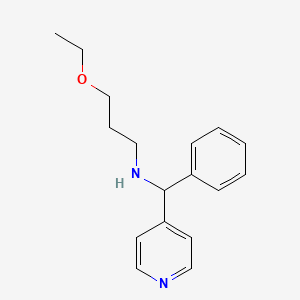
![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)
![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)
